7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxin ring, a methoxyphenyl group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with an appropriate chloro compound under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzodioxin intermediate.
Formation of the Chromenone Core: The final step involves the cyclization of the intermediate to form the chromenone core, which can be achieved through a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using halides, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE: A related compound with a similar benzodioxin ring structure.
Coumarin Derivatives: Compounds with a chromenone core, similar to the chromen-4-one structure of the target compound.
Uniqueness
The uniqueness of 7-[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHOXY]-3-(2-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21ClO6 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C26H21ClO6/c1-15-24(20-5-3-4-6-22(20)29-2)25(28)21-8-7-19(11-23(21)33-15)31-13-17-10-18(27)9-16-12-30-14-32-26(16)17/h3-11H,12-14H2,1-2H3 |
InChI Key |
WNDKVYXJKGALFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC4=C3OCOC4)Cl)C5=CC=CC=C5OC |
Origin of Product |
United States |
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